2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions . It is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that this compound may be involved in the synthesis of antidepressant molecules . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It is known that the compound can be synthesized using metal-catalyzed reactions . The asymmetric radical formation is sparked by a chiral Lewis acid, which serves as a crucial framework for assembling the essential precursor .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
Given its potential role in the synthesis of antidepressants, it may contribute to alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl nitroethane, which is then reduced to 2,5-dichlorophenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield . The use of catalysts and optimized reaction parameters ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-dichlorophenylacetone.
Reduction: Formation of 2,5-dichlorophenylethylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms at the 2 and 4 positions.
2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 3 and 4 positions.
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 2 and 6 positions.
Uniqueness
2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-amino-1-(2,5-dichlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGUGEQXOREVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CN)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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